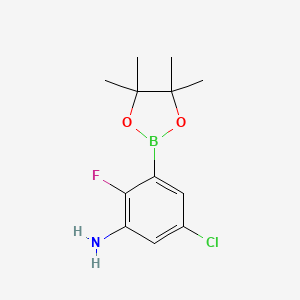

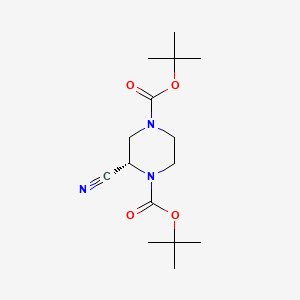

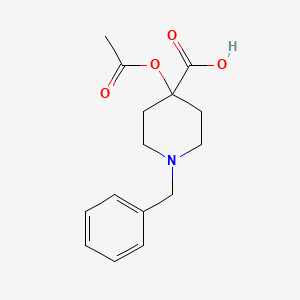

![molecular formula C14H15N3O2 B572170 Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate CAS No. 1355171-29-7](/img/structure/B572170.png)

Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Pyrazolo[4,3-c]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been described in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

A library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was prepared from easily accessible 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines followed by Suzuki cross-couplings with various boronic acids and alkylation reactions .Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-c]pyridines involves a pyrazole ring fused with a pyridine ring .Chemical Reactions Analysis

The synthesis of pyrazolo[4,3-c]pyridines involves iodine-mediated electrophilic cyclization and Suzuki cross-couplings .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Grošelj et al. (2015) developed a method for synthesizing 1,5-disubstituted-4-oxo-4,5-dihydro-1H-pyrazolo[4,3-c]pyridine-7-carboxamides, a compound related to Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate, which could be useful for constructing a larger library of compounds for various applications (Grošelj et al., 2015).

- Dorn and Ozegowski (1982) focused on the synthesis of 4,7-Dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine, which shares structural similarities with the compound . Their work provides insights into the chemical behaviors and potential rearrangements of similar compounds (Dorn & Ozegowski, 1982).

Potential Applications in Drug Development

- Yıldırım et al. (2005) conducted experimental and theoretical studies on the functionalization reactions of related compounds, suggesting potential applications in drug development and chemical synthesis (Yıldırım, Kandemirli, & Demir, 2005).

- Samala et al. (2013) synthesized derivatives of Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate and evaluated them as inhibitors against Mycobacterium tuberculosis, highlighting its potential in developing novel therapeutics (Samala, Devi, Nallangi, Yogeeswari, & Sriram, 2013).

Chemical Structure and Stability

- Gubaidullin et al. (2014) studied the tautomerism and stability of a structurally related compound, providing insights into the chemical properties and stability of these types of compounds in different environments (Gubaidullin, Nabiullin, Kharlamov, & Buzykin, 2014).

Antimicrobial Applications

- Elgemeie et al. (2017) synthesized novel derivatives of pyrazolo[4,3-c]pyridine and evaluated their antimicrobial properties, indicating potential applications in combating bacterial and fungal infections (Elgemeie, Altalbawy, Alfaidi, Azab, & Hassan, 2017).

Propiedades

IUPAC Name |

benzyl 1,4,6,7-tetrahydropyrazolo[4,3-c]pyridine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c18-14(19-10-11-4-2-1-3-5-11)17-7-6-13-12(9-17)8-15-16-13/h1-5,8H,6-7,9-10H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQYVAXIQTIQDEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1NN=C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20741089 |

Source

|

| Record name | Benzyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate | |

CAS RN |

1355171-29-7 |

Source

|

| Record name | Benzyl 1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20741089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

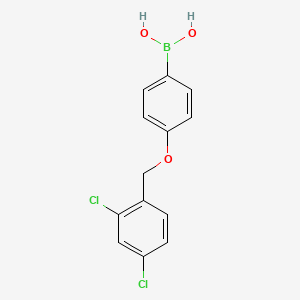

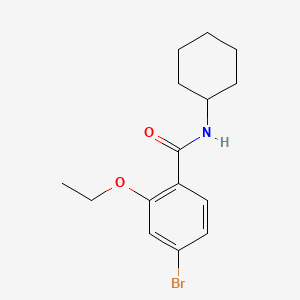

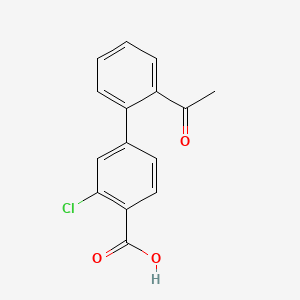

![5-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,2-d]pyrimidine](/img/structure/B572089.png)

![4'-(Trifluoromethyl)-[1,1'-biphenyl]-3-amine hydrochloride](/img/structure/B572094.png)